molecular formula C12H18N2O4 B8289402 3-(2-methoxy-4-nitrophenoxy)-N,N-dimethylpropan-1-amine

3-(2-methoxy-4-nitrophenoxy)-N,N-dimethylpropan-1-amine

Cat. No. B8289402
M. Wt: 254.28 g/mol
InChI Key: AIRPJNVWVLXJEB-UHFFFAOYSA-N
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Patent
US08680139B2

Procedure details

To a solution of 2-methoxy-4-nitrophenol (1.0 g, 5.9 mmol) and 3-chloro-N-methylpropan-1-aminium hydrochloride salt (1.03 g, 6.5 mmol) in N,N-dimethylformide (10 mL), was added potassium carbonate (2.03 g, 14.7 mmol). The resulting reaction mixture was heated at 120° C. for 18 hours. After this time, TLC analysis showed no starting material remaining so the mixture was quenched with water and extracted with ethyl acetate. The organic layer was separated, dried (Na2SO4) and concentrated. The crude residue was purified by silica gel chromatography using a 95:5 mixture of dichloromethane and methanol as eluent to afford the title product as yellow oil (0.8 g, 53% yield). 1H NMR (400 MHz, d6-DMSO) δ: 7.57 (1H, m), 7.44 (1H, m), 7.06 (1H, m), 4.07 (2H, m), 3.81 (3H, s), 3.812 (3H, s), 3.807 (2H, s), 2.33 (2H, m), 2.13 (6H, s), 1.86 (2H, m). MS m/z: 268.26 [M+H]+.
Quantity
1 g
Type
reactant
Reaction Step One
Name
3-chloro-N-methylpropan-1-aminium hydrochloride salt
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
2.03 g
Type
reactant
Reaction Step One
Yield
53%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[CH:6]=[CH:5][C:4]=1[OH:12].Cl.Cl[CH2:15][CH2:16][CH2:17][NH2+:18][CH3:19].[C:20](=O)([O-])[O-].[K+].[K+]>>[CH3:1][O:2][C:3]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[CH:6]=[CH:5][C:4]=1[O:12][CH2:15][CH2:16][CH2:17][N:18]([CH3:19])[CH3:20] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC1=C(C=CC(=C1)[N+](=O)[O-])O
Name
3-chloro-N-methylpropan-1-aminium hydrochloride salt
Quantity
1.03 g
Type
reactant
Smiles
Cl.ClCCC[NH2+]C
Name
Quantity
2.03 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
was quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by silica gel chromatography
ADDITION
Type
ADDITION
Details
a 95:5 mixture of dichloromethane and methanol as eluent

Outcomes

Product
Name
Type
product
Smiles
COC1=C(OCCCN(C)C)C=CC(=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 53.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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